molecular formula C32H38ClNO12 B1228265 Pirarubicin HCl

Pirarubicin HCl

Número de catálogo: B1228265
Peso molecular: 664.1 g/mol
Clave InChI: ZPHYPKKFSHAVOE-QXTSSQDCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pirarubicin Hydrochloride is the hydrochloride salt form of pirarubicin, an analogue of the anthracycline antineoplastic antibiotic doxorubicin with antineoplastic activity. Pirarubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair as well as RNA and protein synthesis. This agent is less cardiotoxic than doxorubicin and exhibits activity against some doxorubicin-resistant cell lines.

Aplicaciones Científicas De Investigación

Clinical Applications

  • Breast Cancer Treatment :
    • A study comparing neoadjuvant chemotherapy regimens found that Pirarubicin demonstrated comparable efficacy to other anthracyclines like epirubicin. In a cohort of patients with breast cancer, the pathological complete response (pCR) rates were 30.3% for Pirarubicin, indicating its effectiveness in early-stage treatment settings .
    • The study also highlighted that patients receiving Pirarubicin had similar event-free survival (EFS) and overall survival (OS) rates compared to those treated with pegylated liposomal doxorubicin and epirubicin .
  • Gynecological Malignancies :
    • Recent research has indicated that Pirarubicin can be effectively used in treating gynecological cancers, particularly when combined with targeted nanomedicine approaches. This combination has shown potential in improving therapeutic outcomes for patients with refractory conditions .
  • Malignant Pleural Mesothelioma :
    • A phase II clinical trial evaluated the use of Pirarubicin in patients with malignant pleural mesothelioma. The results suggested that it could be a viable treatment option, contributing to improved patient survival rates .

Table 1: Summary of Clinical Studies Involving Pirarubicin

Study FocusPatient PopulationKey Findings
Neoadjuvant ChemotherapyBreast Cancer PatientspCR rate: 30.3% for Pirarubicin; comparable EFS/OS
Gynecological CancersPatients with Refractory CancersImproved therapeutic outcomes with nanomedicine
Malignant Pleural MesotheliomaMesothelioma PatientsViable treatment option; improved survival rates

Propiedades

Fórmula molecular

C32H38ClNO12

Peso molecular

664.1 g/mol

Nombre IUPAC

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2S)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C32H37NO12.ClH/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38;/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3;1H/t14-,17-,19-,21-,22-,31+,32-;/m0./s1

Clave InChI

ZPHYPKKFSHAVOE-QXTSSQDCSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6.Cl

SMILES isomérico

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@H]6CCCCO6.Cl

SMILES canónico

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6.Cl

Sinónimos

4'-O-tetrahydropyranyladriamycin
4'-O-tetrahydropyranyldoxorubicin
4'-O-tetrapyranyldoxorubicin
pirarubicin
pirarubicin hydrochloride
Théprubicine
thepirubicin
Theprubicin
therarubicin
THP-ADM
THP-adriamycin
THP-DOX
THP-doxorubicin

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pirarubicin HCl
Reactant of Route 2
Pirarubicin HCl
Reactant of Route 3
Pirarubicin HCl
Reactant of Route 4
Pirarubicin HCl
Reactant of Route 5
Pirarubicin HCl
Reactant of Route 6
Pirarubicin HCl

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.